n-Hexadecylpyridinium-d5 Bromide

Quantitative Analysis LC-MS/MS Internal Standard

Quantitative LC-MS/MS methods for cetylpyridinium bromide (CPB) demand a co-eluting internal standard that mirrors analyte behavior exactly. Unlabeled CPB is indistinguishable from the target, while structural analogs like CTAB exhibit differential extraction recovery and chromatographic retention, introducing systematic bias. - +5 Da mass shift ensures interference-free MRM detection with baseline separation from the analyte. - Near-identical physicochemical properties correct for SPE recovery variability, ion suppression/enhancement, and injection-to-injection fluctuations. - 98 atom % D isotopic enrichment meets FDA & EMA bioanalytical method validation expectations for accuracy and precision.

Molecular Formula C21H38BrN
Molecular Weight 389.5 g/mol
Cat. No. B584238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Hexadecylpyridinium-d5 Bromide
SynonymsN-HEXADECYLPYRIDINIUM-D5 BROMIDE
Molecular FormulaC21H38BrN
Molecular Weight389.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H38N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H/q+1;/p-1/i15D,17D,18D,20D,21D;
InChIKeyDVBJBNKEBPCGSY-KQSXXJGDSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Hexadecylpyridinium-d5 Bromide Overview


n-Hexadecylpyridinium-d5 Bromide (CAS 143715-91-7) is a stable isotopically labeled analog of the cationic surfactant cetylpyridinium bromide (CPB), distinguished by the incorporation of five deuterium atoms at the 2,3,4,5,6 positions of the pyridinium ring . With a molecular formula of C₂₁H₃₃D₅BrN and an exact mass of 388.25015 Da, this compound is primarily procured as an internal standard for mass spectrometry-based quantification . Its physical-chemical properties, including a melting point >72°C (dec.) and solubility in methanol and water, are consistent with those of its non-deuterated counterpart, ensuring equivalent behavior in extraction and chromatographic separation while enabling definitive mass spectrometric discrimination .

Why n-Hexadecylpyridinium-d5 Bromide is Irreplaceable


Substituting n-Hexadecylpyridinium-d5 Bromide with the unlabeled analog (cetylpyridinium bromide) or a structural analog (e.g., hexadecyltrimethylammonium bromide, CTAB) is not a viable option for quantitative analytical methods requiring internal standardization. Unlabeled CPB is indistinguishable from the target analyte, precluding its use as an internal calibrant [1]. While structural analogs like CTAB can function as internal standards, they are known to exhibit differential extraction recovery and chromatographic retention times compared to the analyte, introducing significant quantitative bias and failing to correct for sample preparation losses [2]. Deuterated internal standards are the preferred choice for minimizing matrix effects and ensuring method accuracy, provided the isotopic label does not alter the compound's physico-chemical behavior [3].

Technical Evidence for n-Hexadecylpyridinium-d5 Bromide


Mass Spectrometric Shift in LC-MS/MS

The incorporation of five deuterium atoms in n-Hexadecylpyridinium-d5 Bromide results in a molecular ion (M+) with an exact mass of 388.25015 Da, compared to 383.1910 Da for the unlabeled cetylpyridinium bromide (C₂₁H₃₈BrN) . This +5 Da mass shift is a critical differentiator. In LC-MS/MS analysis, this allows for complete chromatographic co-elution with the native analyte while enabling distinct mass-to-charge (m/z) detection channels. This is in contrast to using a non-isotopic structural analog like hexadecyltrimethylammonium bromide (CTAB), which, with a molecular weight of 364.45 Da, has a different chemical structure and will exhibit divergent retention times and ionization efficiencies, leading to inaccurate quantification [1].

Quantitative Analysis LC-MS/MS Internal Standard

Isotopic Enrichment for Internal Standard Accuracy

The utility of a deuterated internal standard is contingent on high isotopic enrichment. n-Hexadecylpyridinium-d5 Bromide is specified by vendors at an isotopic purity of 98 atom % D . This level of enrichment ensures that the contribution of the unlabeled isotopologue to the internal standard's MS signal is minimal (<2%), which is essential for maintaining linearity and accuracy at low analyte concentrations. Lower-purity deuterated standards (e.g., <95 atom % D) or non-deuterated alternatives would introduce significant background interference, compromising the lower limit of quantitation (LLOQ) and overall method sensitivity .

Quality Control Stable Isotope Labeling Internal Standard

²H-NMR Probe for Molecular Dynamics

Beyond its role as a mass spectrometry internal standard, the specific location of the five deuterium atoms on the pyridinium ring enables the compound to serve as a unique probe for ²H-NMR spectroscopy. Studies have utilized n-Hexadecylpyridinium-d5 to measure deuterium quadrupole splittings, allowing for the calculation of order parameters that describe the average orientation and dynamics of the pyridinium headgroup within lyotropic liquid crystalline phases [1]. This provides direct structural information that is unattainable with the unlabeled compound or with alkyl-chain deuterated analogs, such as cetylpyridinium-d9, which report on chain dynamics rather than headgroup ordering [2].

²H-NMR Spectroscopy Membrane Biophysics Surfactant Science

Capping Agent for Perovskite Quantum Yield Enhancement

The unlabeled parent compound, hexadecylpyridinium bromide (CPB), has been shown to be an effective capping agent for cesium lead bromide (CsPbBr₃) perovskite nanoparticles, enhancing their photoluminescence quantum yield (PLQY) to 90% [1]. This is a significant improvement over uncapped nanoparticles and a notable point of differentiation from the widely used capping agent hexadecyltrimethylammonium bromide (CTAB). In comparative studies, CPB was shown to more effectively maintain the perovskite's crystal structure and prevent anion exchange between bromide and iodide ions [2]. While this evidence is for the unlabeled compound, it establishes the core functional value of the CPB scaffold. Procurement of the deuterated version is then justified for advanced mechanistic studies requiring the analytical precision of an isotopically labeled probe.

Perovskite Nanomaterials Surface Chemistry Optoelectronics

Applications of n-Hexadecylpyridinium-d5 Bromide


Cetylpyridinium Bromide Quantification by LC-MS/MS

This is the primary application scenario. For analytical chemists developing and validating LC-MS/MS methods for the quantitation of cetylpyridinium bromide (CPB) in biological fluids (e.g., plasma, urine), environmental samples (e.g., wastewater), or pharmaceutical formulations, n-Hexadecylpyridinium-d5 Bromide is the indispensable internal standard. Its +5 Da mass shift ensures interference-free detection, while its nearly identical physicochemical properties to the analyte correct for variability in sample extraction, chromatographic retention, and ion suppression/enhancement effects [1]. Procurement of this standard is a regulatory expectation for generating defensible quantitative data and is essential for achieving the required accuracy and precision for bioanalytical method validation per FDA and EMA guidelines.

Cationic Surfactant Self-Assembly Studies

Researchers investigating the self-assembly, micellization, and membrane interactions of cationic surfactants require molecular-level insights. n-Hexadecylpyridinium-d5 Bromide is a specialized NMR probe that enables the direct measurement of headgroup orientation and dynamics within surfactant aggregates via ²H-NMR spectroscopy [2]. This compound is specifically procured to investigate the structural and dynamic properties of lyotropic liquid crystalline phases, providing data on order parameters that cannot be obtained through other means. Its use is critical for validating theoretical models of amphiphile organization and understanding the fundamental principles governing surfactant behavior.

Mechanistic Studies in Nanomaterials Synthesis

Given the demonstrated performance of the CPB scaffold as an effective capping agent for enhancing the stability and photoluminescence of perovskite nanocrystals [3], the deuterated analog becomes a powerful tool for mechanistic studies. Scientists seeking to elucidate the exact role of the surfactant in controlling crystal growth, passivating surface defects, or mediating colloidal stability can use n-Hexadecylpyridinium-d5 Bromide as a quantitative probe. By spiking synthesis reactions with the deuterated standard, researchers can use LC-MS to precisely track ligand incorporation, quantify ligand density on nanoparticle surfaces, and study exchange dynamics, thereby optimizing synthetic protocols for advanced optoelectronic materials.

Technical Documentation Hub

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